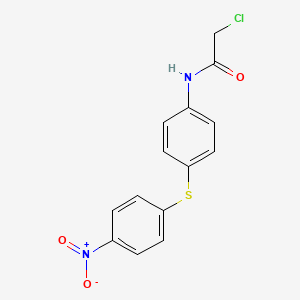
2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide" is a chlorinated acetamide with a nitrophenylthio substituent. This type of compound is part of a broader class of chloroacetamides that have been extensively studied due to their interesting structural properties and potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of chloroacetamides typically involves the acylation of aniline derivatives with chloroacetyl chloride or similar acylating agents. For example, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate using tetrahydrofuran (THF) as the solvent . Similarly, other chloroacetamides have been synthesized from corresponding aniline derivatives and acyl chlorides, as seen in the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide .
Molecular Structure Analysis
The molecular structure of chloroacetamides is characterized by the presence of an amide group attached to a chlorinated carbon atom. X-ray crystallography has been used to determine the crystal structures of various chloroacetamides, revealing details such as intramolecular hydrogen bonding and the orientation of substituents around the phenyl ring . For instance, the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide showed intramolecular hydrogen bonding with the S(6) motif and several intermolecular C–H⋯O interactions .
Chemical Reactions Analysis
Chloroacetamides can participate in various chemical reactions due to the reactivity of the amide group and the presence of substituents that can influence the compound's chemical behavior. For example, the synthesis of new AB-type monomers for polybenzimidazoles involved an S_NAr reaction between N-(4,5-dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid . The reactivity of the amide group and the influence of electron-withdrawing or electron-donating substituents on the phenyl ring can lead to a range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroacetamides, such as solubility, melting point, and optical properties, are influenced by the nature of the substituents on the phenyl ring. The optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide were investigated using UV–vis spectrophotometry, and the compound exhibited solvatochromic effects depending on the polarity of the solvent . The presence of strong electron-withdrawing groups, such as nitro groups, can significantly affect bond distances and angles within the molecule .
Aplicaciones Científicas De Investigación
Molecular Structure and Conformation
The compound's molecular structure is similar to various acetanilides, including 2-chloro-N-(4-methylphenyl)acetamide, and 2-chloro-N-(4-nitrophenyl)acetamide. It's noted for its distinct N—H bond conformation, which plays a role in its geometric and intermolecular bonding properties, contributing to its potential applications in molecular science and crystallography (Gowda et al., 2007).
Chemical Synthesis and Monomers for Polymers
The compound is integral in the synthesis of AB-type monomers for polybenzimidazoles. Its reaction with other chemical agents leads to compounds that have been utilized for developing novel monomers, indicating its significance in polymer chemistry and material science (Begunov & Valyaeva, 2015).
Anticancer, Anti-Inflammatory, and Analgesic Properties
2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide derivatives exhibit potential as anticancer, anti-inflammatory, and analgesic agents. A particular derivative, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, has shown promising results in combating breast cancer, neuroblastoma, and pain, which highlights the compound's therapeutic potential (Rani et al., 2014).
Anticancer Activity of Thiazole Derivatives
The thiazole derivatives of this compound, particularly those synthesized by reacting with mercapto derivatives, have been studied for their anticancer activities, showing selectivity and efficacy against certain cancer cell lines, such as human lung adenocarcinoma cells (Evren et al., 2019).
Antibacterial Applications
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a related compound, has shown significant potential against Klebsiella pneumoniae. The presence of the chloro atom in the molecule improves its antibacterial activity, making it a candidate for developing new antibacterial drugs (Cordeiro et al., 2020).
Direcciones Futuras
The future directions for research on 2-Chloro-N-(4-nitrophenyl)acetamide could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. This could involve more detailed studies on its physical and chemical properties, as well as its safety and hazards. Additionally, its potential uses in various fields such as medicine could be explored further .
Propiedades
IUPAC Name |
2-chloro-N-[4-(4-nitrophenyl)sulfanylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c15-9-14(18)16-10-1-5-12(6-2-10)21-13-7-3-11(4-8-13)17(19)20/h1-8H,9H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYNUMYCJOJYRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)SC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977857 |
Source


|
| Record name | 2-Chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide | |
CAS RN |
62292-40-4 |
Source


|
| Record name | Acetamide, 2-chloro-N-(4-((4-nitrophenyl)thio)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062292404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

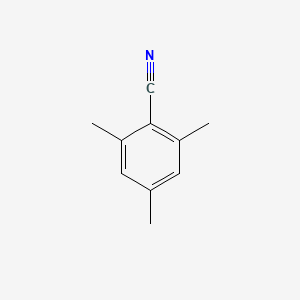






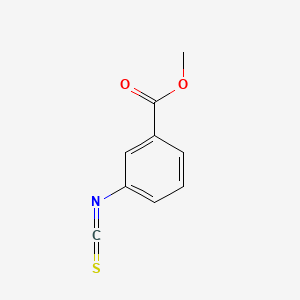

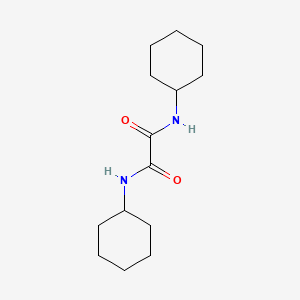

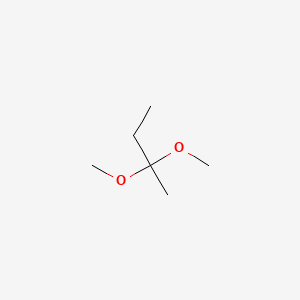
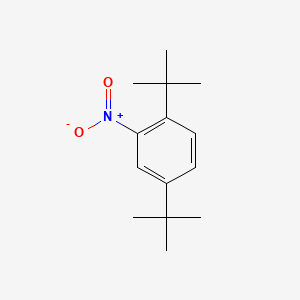
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B1295345.png)